![molecular formula C24H19N3O2 B11708935 1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]- CAS No. 324758-77-2](/img/structure/B11708935.png)
1-Naphthalenecarboxamide, 2-methoxy-N-[4-(2-phenyldiazenyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHOXY-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a naphthalene core, a methoxy group, and a phenyl diazenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the naphthalene core. The methoxy group is introduced via methylation, and the phenyl diazenyl group is added through a diazotization reaction followed by coupling with the naphthalene derivative. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-Naphthalincarbonsäureamid, 2-Methoxy-N-[4-(2-Phenyldiazenyl)phenyl]- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Phenyldiazenylgruppe in ein Amin umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Als Reduktionsmittel werden Natriumborhydrid (NaBH₄) oder Wasserstoffgas (H₂) mit einem Palladiumkatalysator verwendet.
Substitution: Reagenzien wie Halogene (Cl₂, Br₂) oder Nucleophile (NH₃, OH⁻) werden unter bestimmten Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise die Oxidation zu Naphthochinonen führen, während die Reduktion aromatische Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-Naphthalincarbonsäureamid, 2-Methoxy-N-[4-(2-Phenyldiazenyl)phenyl]- hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und anticancer-Eigenschaften.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung für die Medikamentenentwicklung.
Industrie: In der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Naphthalincarbonsäureamid, 2-Methoxy-N-[4-(2-Phenyldiazenyl)phenyl]- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, wodurch eine Kaskade von biochemischen Ereignissen ausgelöst wird. Die genauen Wege hängen von der spezifischen Anwendung und dem untersuchten biologischen System ab.
Wirkmechanismus
The mechanism of action of 2-METHOXY-N-{4-[(1E)-2-PHENYLDIAZEN-1-YL]PHENYL}NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(2-Naphthyl)-1-naphthalincarbonsäureamid
- N-(2-Biphenylyl)-1-naphthalincarbonsäureamid
- N-(1,1-Dimethyl-2-hydroxyethyl)-2-methoxy-1-naphthalincarbonsäureamid
Einzigartigkeit
1-Naphthalincarbonsäureamid, 2-Methoxy-N-[4-(2-Phenyldiazenyl)phenyl]- zeichnet sich durch das Vorhandensein der Phenyldiazenylgruppe aus, die einzigartige elektronische und sterische Eigenschaften verleiht. Dies macht es besonders nützlich in Anwendungen, die eine spezifische Reaktivität und Selektivität erfordern.
Eigenschaften
CAS-Nummer |
324758-77-2 |
|---|---|
Molekularformel |
C24H19N3O2 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
2-methoxy-N-(4-phenyldiazenylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H19N3O2/c1-29-22-16-11-17-7-5-6-10-21(17)23(22)24(28)25-18-12-14-20(15-13-18)27-26-19-8-3-2-4-9-19/h2-16H,1H3,(H,25,28) |
InChI-Schlüssel |
WDAKGMYLSTYOLL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)

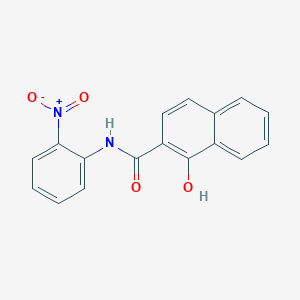
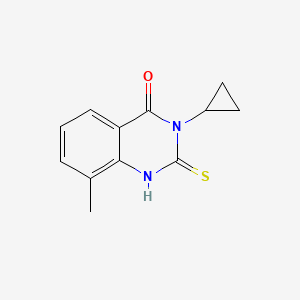
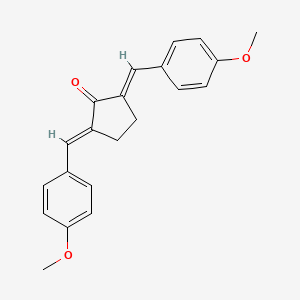
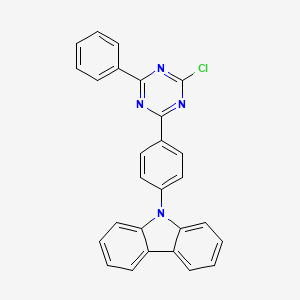
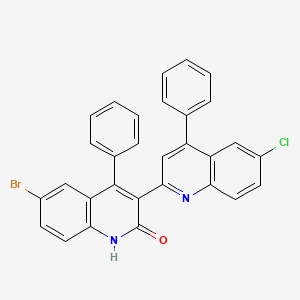
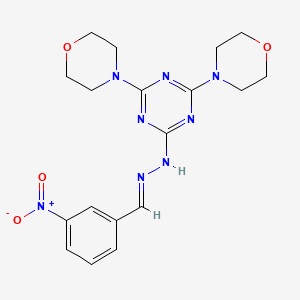
![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
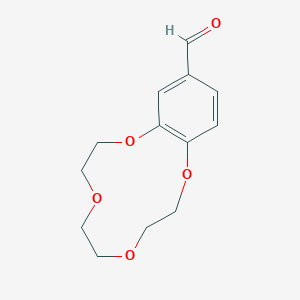
![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)
![2-(benzylsulfanyl)-3-[(E)-(2-phenylhydrazinylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11708926.png)
